3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes both aromatic and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method starts with the preparation of the 2,5-dimethoxyphenyl precursor, which is then subjected to a series of reactions including alkylation, oxidation, and cyclization to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites and modulate biological pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenylacetic acid: Shares the 2,5-dimethoxyphenyl group but differs in the rest of the structure.
3-(2,5-Dimethoxyphenyl)propionic acid: Another compound with a similar aromatic ring but different functional groups.
Uniqueness
What sets 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one apart is its indole moiety, which provides unique chemical and biological properties. This structure allows for specific interactions with biological targets that similar compounds may not achieve.
Properties
Molecular Formula |
C19H19NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C19H19NO5/c1-20-15-7-5-4-6-14(15)19(23,18(20)22)11-16(21)13-10-12(24-2)8-9-17(13)25-3/h4-10,23H,11H2,1-3H3 |
InChI Key |
HBFRKDNGMQASQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=CC(=C3)OC)OC)O |
Origin of Product |
United States |
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